(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17760950
InChI: InChI=1S/C9H14N2O3/c1-2-11-4-7(3-10-11)14-9-6-13-5-8(9)12/h3-4,8-9,12H,2,5-6H2,1H3/t8-,9-/m1/s1
SMILES:
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol

CAS No.:

Cat. No.: VC17760950

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol -

Specification

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name (3R,4R)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-ol
Standard InChI InChI=1S/C9H14N2O3/c1-2-11-4-7(3-10-11)14-9-6-13-5-8(9)12/h3-4,8-9,12H,2,5-6H2,1H3/t8-,9-/m1/s1
Standard InChI Key SPVYJCKQICTYBM-RKDXNWHRSA-N
Isomeric SMILES CCN1C=C(C=N1)O[C@@H]2COC[C@H]2O
Canonical SMILES CCN1C=C(C=N1)OC2COCC2O

Introduction

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is a synthetic organic compound characterized by its unique structure, which includes a five-membered oxolane (tetrahydrofuran) ring substituted with an ethyl pyrazole moiety. The compound's stereochemistry is defined by its (3R,4R) configuration, which plays a crucial role in its biological activity and interactions. This compound has garnered attention for its potential biological activities, including anti-inflammatory and analgesic properties, making it a subject of interest in medicinal chemistry research.

Synthesis Methods

The synthesis of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol typically involves multi-step organic synthesis techniques. These methods allow for the production of the compound with high purity and yield, which is essential for further pharmacological studies.

Interaction Studies

Interaction studies involving (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level, including its potential effects on enzymes, receptors, or other proteins. Such investigations are essential for determining the therapeutic efficacy and safety profile of the compound.

Comparison with Similar Compounds

Several compounds share structural similarities with (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol. Notable examples include:

Compound NameMolecular FormulaUnique Features
Rac-tert-butyl n-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamateC12H20N4O3Contains a tert-butyl group and an amino substituent
4-(1-benzylpyrazol-4-yloxy)oxolan-3-olC14H16N2O2Features a benzyl group instead of an ethyl group
N-(3R,4R)-4-fluoro-(9-isopropyl)-6-(1-methylpyrazol)amineC19H24FN9OContains a fluorine atom and a different nitrogen-containing heterocycle

These compounds highlight the uniqueness of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol through its specific ethyl pyrazole substitution and stereochemistry, which may influence its biological activity differently compared to others.

Potential Applications

The potential applications of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol span various fields, including medicinal chemistry. Research into its applications is ongoing, with hopes of discovering novel uses in therapeutic areas such as inflammation and pain management.

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